Octylguanidine monohydrochloride

Mitochondrial Permeability Transition mPTP Cardioprotection

Octylguanidine monohydrochloride (CAS 69490-30-8, molecular formula C9H22ClN3, MW 207.74 g/mol) is a monohydrochloride salt of N-octylguanidine, an amphiphilic cation belonging to the n-alkylguanidine class. It features a hydrophobic eight-carbon n-octyl chain attached to a terminal guanidinium group, rendering it water-soluble in its hydrochloride form.

Molecular Formula C9H22ClN3
Molecular Weight 207.74 g/mol
CAS No. 69490-30-8
Cat. No. B13767330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctylguanidine monohydrochloride
CAS69490-30-8
Molecular FormulaC9H22ClN3
Molecular Weight207.74 g/mol
Structural Identifiers
SMILESCCCCCCCCN=C(N)N.Cl
InChIInChI=1S/C9H21N3.ClH/c1-2-3-4-5-6-7-8-12-9(10)11;/h2-8H2,1H3,(H4,10,11,12);1H
InChIKeyDZONCCFWXXJBEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octylguanidine Monohydrochloride (CAS 69490-30-8): A Long-Chain Alkylguanidine for Mitochondrial Permeability Transition Research and Ion Channel Studies


Octylguanidine monohydrochloride (CAS 69490-30-8, molecular formula C9H22ClN3, MW 207.74 g/mol) is a monohydrochloride salt of N-octylguanidine, an amphiphilic cation belonging to the n-alkylguanidine class [1]. It features a hydrophobic eight-carbon n-octyl chain attached to a terminal guanidinium group, rendering it water-soluble in its hydrochloride form . The compound has been characterized predominantly as an inhibitor of mitochondrial oxidative phosphorylation, the F1F0-ATPase complex, and the mitochondrial permeability transition pore (mPTP) [2][3]. Beyond mitochondrial targets, octylguanidine blocks endplate ion channels and voltage-gated sodium channels in a chain-length-dependent manner [4][5]. Its biological activity profile—spanning mitochondrial bioenergetics, ion channel pharmacology, ischemia-reperfusion protection, and heavy-metal nephroprotection—is fundamentally governed by its C8 alkyl chain length, which critically determines its hydrophobic partitioning, target-site accessibility, and inhibitory potency relative to shorter-chain alkylguanidine congeners.

Why Octylguanidine Monohydrochloride Cannot Be Replaced by Other Guanidine Derivatives: The Chain-Length Dictum


Within the n-alkylguanidine series, biological activity is exquisitely sensitive to alkyl chain length, with each methylene unit increment producing non-linear shifts in inhibitory potency, target selectivity, and even the direction of effect [1]. Published evidence demonstrates that hexylguanidine (C6) fails to inhibit the mitochondrial permeability transition pore at concentrations where octylguanidine (C8) achieves near-complete blockade [2]. Shorter-chain guanidines (methyl-, ethyl-, propyl-) can stimulate oxidative phosphorylation rather than inhibit it, inverting the desired pharmacological effect [1]. At the neuromuscular junction, the postsynaptic blocking potency follows the strict rank order octyl- > amyl- > propyl- ≈ methyl- > ethylguanidine, and only octylguanidine accelerates endplate current decay at all membrane potentials [3]. In sodium channel pharmacology, octylguanidine produces time-dependent channel block at 0.03 mM, whereas amylguanidine requires a ~17-fold higher concentration (0.5 mM) and shorter-chain derivatives produce no time-dependent block at all [4]. These data collectively establish that the C8 chain of octylguanidine is not an interchangeable structural feature—it is the primary determinant of its pharmacodynamic identity. Substituting octylguanidine monohydrochloride with hexylguanidine, dodecylguanidine, guanidine hydrochloride, or any other alkylguanidine salt will yield quantitatively and, in some cases, qualitatively different biological outcomes.

Octylguanidine Monohydrochloride Differential Evidence: Head-to-Head Quantitative Comparisons Against Key Analogs


Mitochondrial Permeability Transition Pore Inhibition: Octylguanidine vs. Hexylguanidine and Guanidine Hydrochloride

Octylguanidine at 100 µM inhibited the mitochondrial permeability transition pore (mPTP) almost completely in rat liver mitochondria challenged with 0.5 µM carboxyatractyloside, as assessed by Ca²⁺ efflux, transmembrane potential drop, and mitochondrial swelling. Under identical experimental conditions, hexylguanidine (C6), hexylamine, guanidine chloride, and hydroxylamine—each tested at the same 100 µM concentration—failed to inhibit nonspecific membrane permeability [1]. The inhibition was fully reversible upon addition of 40 mM monovalent cations (Li⁺, Na⁺, K⁺, Rb⁺, or Cs⁺), with K⁺ being the most effective reversal agent [1]. This demonstrates a C8 chain-length threshold for mPTP pore blockade: the C6 homolog is completely inactive at the same test concentration.

Mitochondrial Permeability Transition mPTP Cardioprotection Alkylguanidine

Chain-Length-Dependent Mitochondrial ATPase Inhibition: Octylguanidine IC50 vs. Shorter Alkylguanidines in Oat Root Mitochondria

In a systematic structure-activity study spanning multiple n-alkylguanidines, octylguanidine was identified as the most effective inhibitor of K⁺ and Cl⁻ absorption and mitochondrial ATPase activity in excised oat roots [1]. The half-maximal inhibitory concentration (IC50) for octylguanidine against mitochondrial ATPase was 50 µM, against oxidative phosphorylation was 100 µM, and against K⁺ influx was 50 µM [1]. Critically, with increasing alkyl chain length, alkylguanidines (all tested at 225 µM) became progressively more inhibitory to both K⁺ absorption and mitochondrial ATPase [1]. Shorter-chain guanidines produced only slight inhibition of the plasma membrane ATPase while paradoxically causing a slight stimulation of oxidative phosphorylation—the opposite functional effect to that observed with octylguanidine [1].

Mitochondrial ATPase Oxidative Phosphorylation Alkylguanidine SAR Plant Mitochondria

Myocardial Ischemia-Reperfusion Protection: Octylguanidine Eliminates Post-Reperfusion Arrhythmias vs. Untreated Control

In a rat model of myocardial ischemia-reperfusion (5 min coronary occlusion followed by 5 min reperfusion), intravenous administration of octylguanidine at 5 mg/kg body weight resulted in a total absence of post-reperfusion arrhythmias on ECG tracings, whereas untreated control rats exhibited pronounced arrhythmias [1]. Histological examination confirmed that myocardium fibers from octylguanidine-treated rats retained normal striation and showed absence of edema, with preserved ²⁰¹Tl accumulation indicating intact membrane function [1]. Mitochondria isolated from the ventricular free wall of treated rats preserved their ability to synthesize ATP, confirming functional mitochondrial protection [1]. In a separate study, octylguanidine (5 mg/kg) maintained post-reperfusion cardiac frequency in hyperthyroid rats at 429 ± 16 beats/min, compared to 70 ± 12 in control and 71 ± 2 in T3-treated rats [2]. It also significantly reduced myocardial inflammatory cytokine accumulation: IFNγ from 34.3 ± 2.5 to 18.7 ± 1.35, IL-6 from 38.5 ± 4.5 to 15.1 ± 0.12, IL-1 from 16.78 ± 0.73 to 12.19 ± 1.54, and TNFα from 45.05 ± 3.14 to 29.85 ± 4.3 pg/50 µg myocardial tissue [2].

Ischemia-Reperfusion Injury Cardioprotection Arrhythmia Mitochondrial Permeability Transition

Voltage-Gated Sodium Channel Block: Octylguanidine Is ~17-Fold More Potent Than Amylguanidine in Squid Giant Axon

In internally perfused, voltage-clamped squid giant axons with pronase-destroyed sodium inactivation, internal application of octylguanidine at 0.03 mM produced a robust time-dependent block of sodium channels, whereas n-amylguanidine (C5) required a 0.5 mM concentration to achieve a comparable time-dependent block—representing an approximately 17-fold potency difference [1]. Shorter-chain alkylguanidine derivatives (C1–C4) produced no time-dependent block at any tested concentration [1]. The block of steady-state sodium current by octylguanidine was independent of membrane potential, and in axons with intact sodium inactivation, octylguanidine produced an apparent facilitation of inactivation resembling the natural inactivation process [1]. A strong correlation between alkyl chain length and sodium channel blocking potency was established, supporting the existence of a hydrophobic binding site near the inner mouth of the sodium channel [1].

Voltage-Gated Sodium Channel Alkylguanidine Pharmacology Squid Giant Axon Channel Block Potency

Endplate Ion Channel Block: Octylguanidine Is the Most Potent in the n-Alkylguanidine Series and Exhibits Unique Voltage-Dependent Kinetics

At the frog neuromuscular junction, all tested n-alkylguanidine derivatives blocked the postsynaptic response to acetylcholine, with the potency rank order: octylguanidine (C8) > amylguanidine (C5) > propylguanidine (C3) ≈ methylguanidine (C1) > ethylguanidine (C2) [1]. Octylguanidine uniquely increased the rate of decay of endplate currents at all membrane potentials, a kinetic property not shared by amylguanidine (which prolonged currents and produced biphasic responses at negative potentials) or by methyl-, ethyl-, and propylguanidine (which shortened inward currents but prolonged outward currents) [1]. Octylguanidine appeared to block the endplate ionic channel in both the open and closed states, with open-channel block following pseudo-first-order kinetics and a forward rate constant of 4–6 × 10⁷ M⁻¹ s⁻¹ [1]. Unlike methyl- and ethylguanidine, octylguanidine did not protect the receptor from α-bungarotoxin binding, confirming a channel-blocking rather than receptor-occluding mechanism [1]. Octylguanidine also reduced (rather than reversed) the voltage dependence of endplate current decay, distinguishing it further from the C1–C3 guanidines [1].

Neuromuscular Junction Endplate Current Ion Channel Block Alkylguanidine Structure-Activity

High-Confidence Application Scenarios for Octylguanidine Monohydrochloride Based on Quantitative Differentiation Evidence


Mitochondrial Permeability Transition Pore (mPTP) Research and Cardioprotection Studies

Octylguanidine monohydrochloride is the alkylguanidine of choice for studies requiring pharmacological mPTP inhibition, as demonstrated by its near-complete blockade of carboxyatractyloside-induced permeability transition at 100 µM—a property not shared by hexylguanidine, guanidine hydrochloride, or hydroxylamine at the same concentration [1]. In rodent ischemia-reperfusion models, octylguanidine (5 mg/kg i.v.) completely suppresses post-reperfusion arrhythmias and preserves myocardial mitochondrial ATP synthesis capacity, making it a validated positive control for cardioprotection screening [2]. Researchers evaluating mPTP-targeted therapeutics should procure the monohydrochloride salt for its defined aqueous solubility and avoid substituting with shorter-chain alkylguanidines, which lack mPTP inhibitory activity.

Electrophysiological Studies of Voltage-Gated Sodium and Endplate Ion Channels

Octylguanidine is the most potent n-alkylguanidine for both voltage-gated sodium channel block (active at 0.03 mM in squid giant axon) and endplate channel blockade (ranked highest in the octyl- > amyl- > propyl- ≈ methyl- > ethylguanidine potency series) [3][4]. Its unique kinetic properties—accelerating endplate current decay at all membrane potentials with a defined forward rate constant of 4–6 × 10⁷ M⁻¹ s⁻¹, and blocking both open and closed channel states—distinguish it from all other alkylguanidines [4]. Electrophysiologists requiring selective ion channel blockade without receptor-level confounding should specify octylguanidine monohydrochloride rather than shorter-chain analogs that produce mixed kinetic effects or fail to produce time-dependent block.

Mitochondrial Bioenergetics and ATP Synthase Mechanism Studies

Octylguanidine inhibits the mitochondrial F1F0-ATPase complex with a hyperbolic titration curve analogous to oligomycin, and its binding at the ATPase action site is mutually exclusive with oligomycin binding [5]. The IC50 for mitochondrial ATPase inhibition is 50 µM, and for oxidative phosphorylation is 100 µM (with glutamate-malate as substrate, half-maximal inhibition occurs at 30 µM) [6][1]. Crucially, octylguanidine's inhibition is fully reversible—unlike oligomycin—enabling washout experiments [5]. Bioenergetics researchers studying ATP synthase mechanism or screening ATPase inhibitors benefit from octylguanidine's defined binding site, reversibility, and well-characterized concentration-response profile, which are not available for most other alkylguanidines.

Heavy Metal Nephrotoxicity and Mitochondrial Protection Research

Octylguanidine administered at 10 mg/kg body weight prevents Hg²⁺-induced renal damage by inhibiting mercury uptake into kidney tissue and preserving mitochondrial function, maintaining normal creatinine clearance, blood urea nitrogen (BUN), and serum creatinine levels after mercury challenge [7]. The compound protects kidney mitochondria from Hg²⁺-induced loss of transmembrane potential, oxidative injury to mitochondrial DNA, and depletion of matrix pyridine nucleotides [7]. This dual mechanism—reducing cellular heavy metal uptake while directly stabilizing mitochondrial membranes against permeability transition—makes octylguanidine monohydrochloride a uniquely valuable tool compound for nephroprotection and mitochondrial toxicology studies, a functional profile not established for any other alkylguanidine derivative.

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